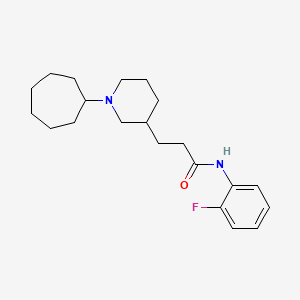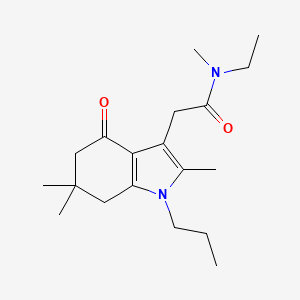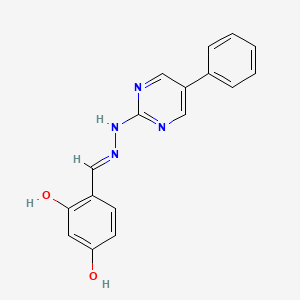
3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide, commonly known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA, a neurotransmitter that plays an important role in the regulation of neuronal activity.
作用機序
CPP-115 works by inhibiting the enzyme 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide transaminase, which is responsible for the breakdown of this compound in the brain. By inhibiting this enzyme, CPP-115 can increase the levels of this compound in the brain, which can help to reduce neuronal excitability and prevent seizures. Additionally, CPP-115 has been shown to increase the levels of other neurotransmitters such as dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. In addition to its ability to increase this compound levels in the brain, CPP-115 has been shown to increase the levels of other neurotransmitters such as dopamine and norepinephrine. It has also been shown to increase the activity of certain brain regions such as the hippocampus, which is involved in learning and memory.
実験室実験の利点と制限
CPP-115 has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide transaminase, which makes it a useful tool for studying the role of this compound in various physiological and pathological processes. However, CPP-115 also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. Additionally, its effects may be influenced by a number of factors such as age, gender, and genetic background.
将来の方向性
There are a number of future directions for research on CPP-115. One area of interest is the potential use of CPP-115 in the treatment of addiction and anxiety disorders. Another area of interest is the development of more potent and selective inhibitors of 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide transaminase. Additionally, further research is needed to fully understand the long-term safety and efficacy of CPP-115, as well as its potential interactions with other drugs and medications.
Conclusion:
CPP-115 is a compound that has been extensively studied for its potential therapeutic applications. Its ability to inhibit this compound transaminase makes it a useful tool for studying the role of this compound in various physiological and pathological processes. While there are still some limitations and uncertainties surrounding the use of CPP-115, its potential for future therapeutic applications makes it an exciting area of research.
合成法
CPP-115 can be synthesized using a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-fluorobenzylamine with 3-(1-cycloheptyl-3-piperidinyl)propanoic acid to form the intermediate 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorobenzyl)propanamide. This intermediate is then converted to CPP-115 through a series of reactions involving the addition of various reagents such as acetic anhydride and triethylamine.
科学的研究の応用
CPP-115 has been extensively studied for its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders. Its ability to inhibit 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide transaminase leads to an increase in this compound levels in the brain, which can help to reduce neuronal excitability and prevent seizures. CPP-115 has also been shown to have potential applications in the treatment of addiction and anxiety disorders, as well as in the management of pain.
特性
IUPAC Name |
3-(1-cycloheptylpiperidin-3-yl)-N-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31FN2O/c22-19-11-5-6-12-20(19)23-21(25)14-13-17-8-7-15-24(16-17)18-9-3-1-2-4-10-18/h5-6,11-12,17-18H,1-4,7-10,13-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUPPGIDKHZHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)CCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-{[1-(2-fluorobenzyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B6124492.png)

![2-{[4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B6124497.png)

![1-(3,4-dimethylphenyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6124508.png)
![2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B6124516.png)
![2-{4-(3,5-dimethoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6124521.png)
![8-chloro-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B6124524.png)
![1-(2,3-difluorobenzyl)-4-[1-(2-furoyl)-3-pyrrolidinyl]piperidine](/img/structure/B6124531.png)
![N-(2-chlorobenzyl)-3-{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B6124542.png)
![7-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/structure/B6124562.png)
![N-{[(3-chloro-2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B6124574.png)
![4-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6124575.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6124579.png)